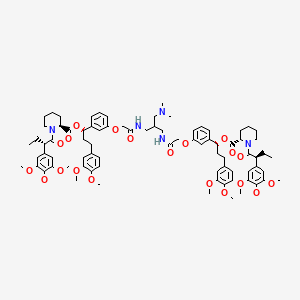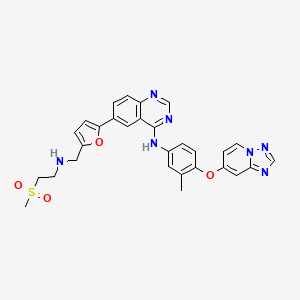
Arry-380
Overview
Description
Mechanism of Action
Target of Action
The primary target of Arry-380 is ErbB2 , also known as HER2 . ErbB2 is a receptor tyrosine kinase that plays a major role in controlling cell growth and differentiation . Overexpression of ErbB2 is associated with multiple human tumors of epithelial origin, most notably in breast, ovarian, and stomach cancers .
Mode of Action
This compound is a reversible, ATP-competitive inhibitor with nanomolar potency against ErbB2 . It inhibits the phosphorylation of ErbB2 in both in vitro and in cell-based assays .
Biochemical Pathways
This compound potently inhibits the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to apoptosis, or programmed cell death .
Pharmacokinetics
This compound has excellent in vivo and in vitro ADME properties . It exhibits dose-proportional exposure in rodents and primates, indicating predictable pharmacokinetics . The half-life of this compound is approximately 5.38 hours .
Result of Action
This compound induces apoptosis and inhibits the growth of ErbB2-positive cells in vitro . In vivo, it significantly inhibits tumor growth in a variety of HER2-dependent tumor xenograft models, including breast, ovarian, and gastric carcinoma models . It has demonstrated significant dose-related tumor growth inhibition and significant regressions in these models .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the presence of other drugs can affect its efficacy. Studies have shown that this compound demonstrates excellent single agent activity and combinability with trastuzumab, docetaxel, or bevacizumab in breast and ovarian carcinoma models .
Preparation Methods
The synthetic routes and reaction conditions for ARRY-380 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving the formation of a small molecule tyrosine kinase inhibitor . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ARRY-380 primarily undergoes reactions typical of small molecule inhibitors, such as binding to the ATP-binding site of the ErbB2 receptor. It is a reversible inhibitor, meaning it can bind and unbind from the receptor . The compound does not undergo significant oxidation or reduction reactions under physiological conditions. The major product formed from its interaction with ErbB2 is the inhibition of the receptor’s phosphorylation, which in turn inhibits downstream signaling pathways involved in cell proliferation and survival .
Scientific Research Applications
ARRY-380 has been extensively studied for its potential in treating cancers that overexpress the ErbB2 receptor, such as breast, ovarian, and gastric cancers . It has shown significant tumor growth inhibition in various mouse tumor models and has demonstrated combinability with other cancer therapies such as trastuzumab, docetaxel, and bevacizumab . The compound’s ability to selectively inhibit ErbB2 makes it a valuable tool in cancer research and therapy, particularly for HER2-positive cancers .
Comparison with Similar Compounds
ARRY-380 is similar to other ErbB2 inhibitors such as lapatinib and tucatinib. it is unique in its high selectivity for ErbB2 over other tyrosine kinases, such as EGFR . This selectivity reduces the likelihood of off-target effects and associated toxicities. Lapatinib, for example, inhibits both ErbB2 and EGFR, which can lead to increased side effects . Tucatinib also selectively inhibits ErbB2 but has a different chemical structure and pharmacokinetic profile compared to this compound .
Properties
IUPAC Name |
6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239555 | |
| Record name | ARRY-380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937265-83-3 | |
| Record name | ARRY-380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARRY-380 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arry-380 acts as a reversible, ATP-competitive inhibitor of HER2. [, , , , , , , , ] This means it binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inhibiting tumor cell proliferation and survival. [, , , , , , , , ]
A: this compound demonstrates approximately 500-fold selectivity for HER2 over EGFR. [, , , , , , , , ] This selectivity is crucial because it minimizes off-target effects associated with inhibiting EGFR, such as rash and diarrhea, commonly observed with pan-HER inhibitors. [, , , , , , , , ]
A: Yes, this compound has shown significant single-agent and combination activity in preclinical models of various HER2-positive cancers, including breast, ovarian, and gastric carcinomas. [, , , , , , , , ] Notably, this compound has demonstrated promising activity in intracranial models of HER2-positive brain metastases, even showing superior efficacy compared to lapatinib and neratinib. [, , , ]
A: Phase I trials of this compound in patients with advanced HER2-positive cancers, particularly breast cancer, have established the maximum tolerated dose (MTD) as 600 mg BID. [, , , , ] The drug demonstrated an acceptable safety profile at the MTD, with a lower incidence of severe rash and diarrhea compared to dual HER2/EGFR inhibitors. [, , , , ] Importantly, this compound showed promising signs of antitumor activity, including partial responses and prolonged stable disease, even in heavily pretreated patients. [, , , , ]
A: Yes, based on promising preclinical data showing synergistic activity, several Phase 1b studies are currently investigating this compound in combination with other agents, including T-DM1, capecitabine, and trastuzumab, in patients with HER2-positive metastatic breast cancer. [, ] These studies aim to further enhance efficacy and explore potential benefits in specific patient populations, including those with brain metastases.
A: Research suggests that a subset of HER2-amplified tumors characterized by a specific HER2-driven signature, encompassing high levels of total and phosphorylated HER2, pEGFR, and pHER3, might be particularly sensitive to this compound. [] This finding highlights the potential for using biomarker-driven patient selection strategies to optimize treatment outcomes.
A: The development of this compound represents a significant advancement in HER2-targeted therapy. Its high selectivity for HER2 offers a more targeted approach with potentially fewer off-target side effects compared to multi-kinase inhibitors. [, , , , , , , , ] Ongoing and future research will help fully elucidate its clinical utility and potential to improve outcomes for patients with HER2-positive cancers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


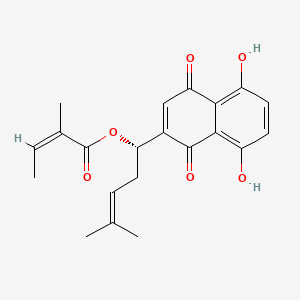
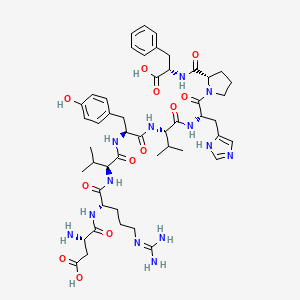
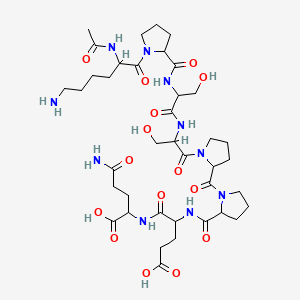

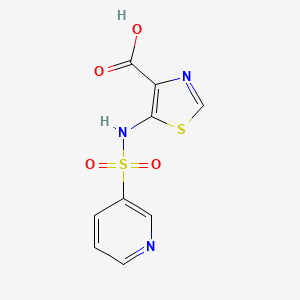
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
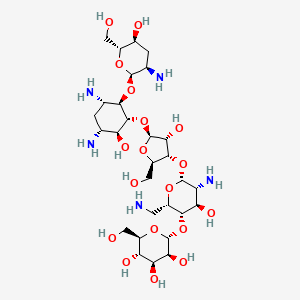
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
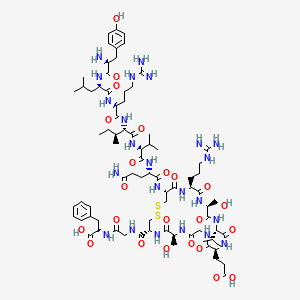
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
